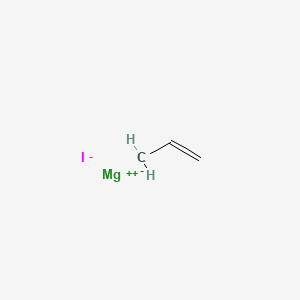
Magnesium, iodo-2-propenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, iodo-2-propenyl- is an organometallic compound that features a magnesium atom bonded to an iodo-2-propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium, iodo-2-propenyl- can be synthesized through several methods. One common approach involves the reaction of an allylic halide with magnesium in the presence of a suitable solvent. For example, the reaction of 3-iodopropene with magnesium in an ether solvent can yield magnesium, iodo-2-propenyl- through a Grignard reaction . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of magnesium, iodo-2-propenyl- often utilizes continuous flow setups to enhance the efficiency and scalability of the process. The use of turbo-Grignard reagents, such as iPrMgCl·LiCl, can facilitate the preparation of this compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, iodo-2-propenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodo group is replaced by other nucleophiles.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with magnesium, iodo-2-propenyl- include halides, organolithium compounds, and various electrophiles. Typical reaction conditions involve the use of inert atmospheres, low temperatures, and solvents like ethers or hydrocarbons .
Major Products Formed
The major products formed from reactions involving magnesium, iodo-2-propenyl- depend on the specific reaction conditions and reagents used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with alkyl halides can produce new organometallic compounds .
Wissenschaftliche Forschungsanwendungen
Magnesium, iodo-2-propenyl- has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of magnesium, iodo-2-propenyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The magnesium atom can coordinate with other molecules, facilitating the formation of new bonds. This coordination can activate the iodo-2-propenyl group, making it more reactive towards other reagents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyl Iodide (3-Iodopropene): Similar in structure but lacks the magnesium atom.
Allyl Bromide and Allyl Chloride: These compounds are also used in organic synthesis but have different reactivity profiles compared to magnesium, iodo-2-propenyl-.
Uniqueness
Magnesium, iodo-2-propenyl- is unique due to the presence of the magnesium atom, which imparts distinct reactivity and coordination properties. This makes it a valuable reagent in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
18854-63-2 |
|---|---|
Molekularformel |
C3H5IMg |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
magnesium;prop-1-ene;iodide |
InChI |
InChI=1S/C3H5.HI.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
GRFZLHMBAJDCQF-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]C=C.[Mg+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


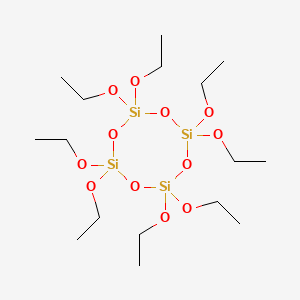

![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)

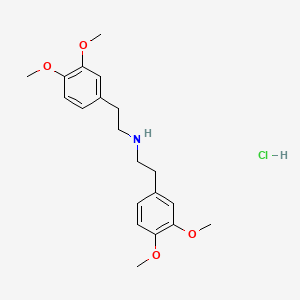
![2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14699208.png)
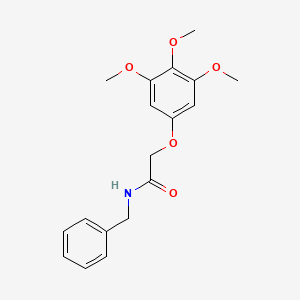
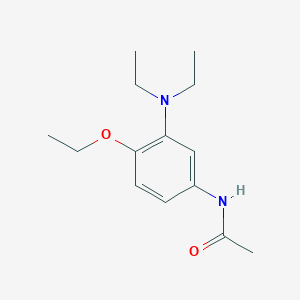
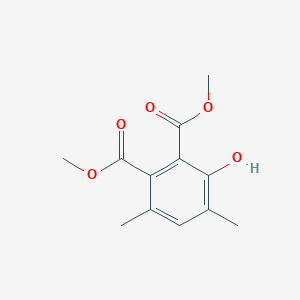
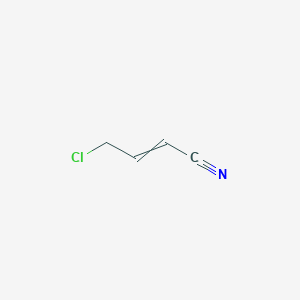

![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)
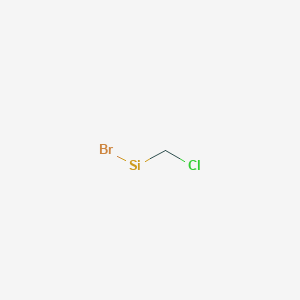
![2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14699250.png)
